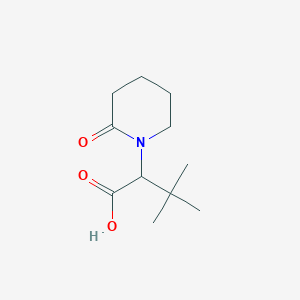![molecular formula C8H8N2O2 B2951805 5-amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one CAS No. 57053-27-7](/img/structure/B2951805.png)
5-amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one is a heterocyclic compound with the molecular formula C8H8N2O2 . It is known for its unique structure, which combines a furan ring fused to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to promote cyclization and subsequent formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the amino group .
Wissenschaftliche Forschungsanwendungen
5-amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 5-amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-6-methyl-4H,5H-furo[2,3-c]pyridin-4-one: A closely related compound with a similar structure but different ring fusion.
6-methyl-4H,5H-furo[3,2-c]pyridin-4-one: Lacks the amino group, leading to different reactivity and applications.
Uniqueness
5-amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one is unique due to the presence of both an amino group and a fused heterocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
5-amino-6-methylfuro[3,2-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-4-7-6(2-3-12-7)8(11)10(5)9/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEUZDUSNOXNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CO2)C(=O)N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2951724.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2951726.png)
![(R)-methyl 5-(6-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2951728.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2951729.png)


![3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2951732.png)


![3-(benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine](/img/structure/B2951736.png)


![N-(4-ETHYLPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE](/img/structure/B2951741.png)
![9a,11a-dimethyl-1-[(trimethylsilyl)oxy]-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dioxolane]-1-carbonitrile](/img/structure/B2951743.png)
